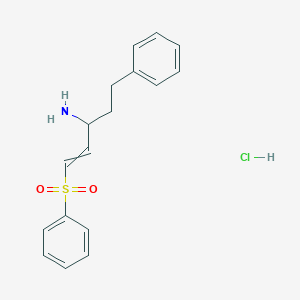
1-(Benzenesulfonyl)-5-phenylpent-1-en-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group, a phenylsulfonyl group, and an amine group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride typically involves multiple steps, including the formation of the pent-1-en-3-amine backbone and the introduction of the phenyl and phenylsulfonyl groups. Common synthetic routes may involve the use of starting materials such as 1-pentene, phenylsulfonyl chloride, and phenylamine. The reaction conditions often include the use of solvents like chloroform or methanol and may require heating or sonication to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the phenylsulfonyl group to a phenyl group.
Substitution: This reaction can replace one functional group with another, such as replacing the amine group with a different substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler phenyl derivatives.
Scientific Research Applications
(S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-amine: This compound has a similar backbone but lacks the phenyl and phenylsulfonyl groups.
4-Penten-1-amine: Another similar compound with a different substitution pattern.
Uniqueness
(S,E)-5-Phenyl-1-(phenylsulfonyl)pent-1-en-3-amine hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both phenyl and phenylsulfonyl groups makes it distinct from simpler amines and enhances its potential for diverse applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGXYAGPHWUYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
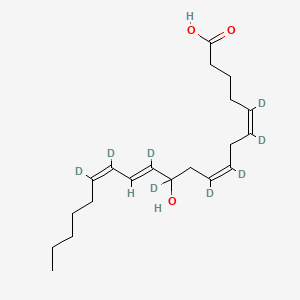
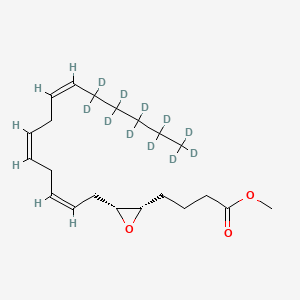
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
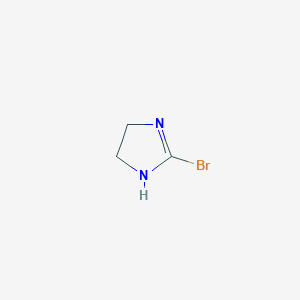
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)
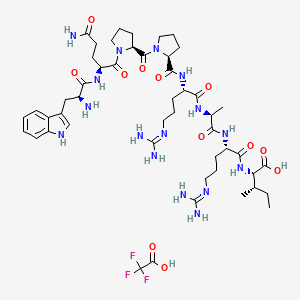


![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
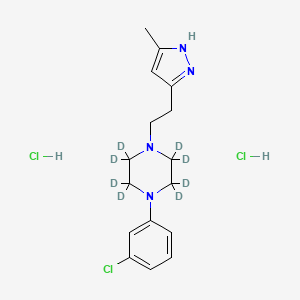
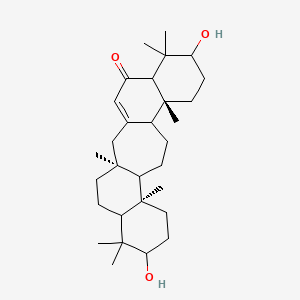
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)

